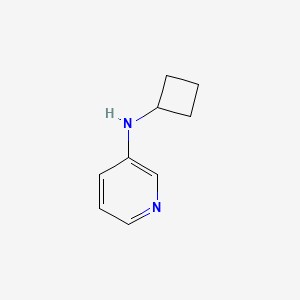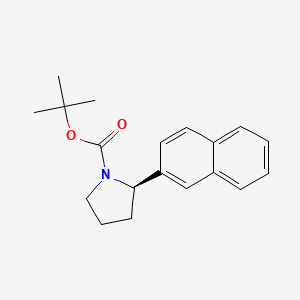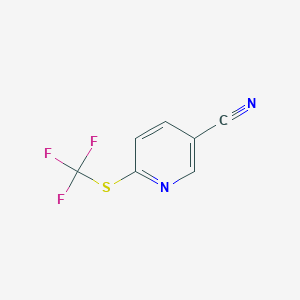
6-(Trifluoromethylthio) nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Trifluoromethylthio) nicotinonitrile is a chemical compound with the molecular formula C7H3F3N2S It is a derivative of nicotinonitrile, characterized by the presence of a trifluoromethylthio group at the 6-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethylthio) nicotinonitrile typically involves the trifluoromethylthiolation of nicotinonitrile derivatives. One common method includes the reaction of nicotinonitrile with a trifluoromethylthiolation reagent such as AgSCF3 in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out under an inert atmosphere at room temperature, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic route mentioned above can be adapted for larger-scale production, ensuring the reaction conditions are optimized for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Trifluoromethylthio) nicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.
Oxidation and Reduction Reactions: Common oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride may be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinonitrile derivatives .
Wissenschaftliche Forschungsanwendungen
6-(Trifluoromethylthio) nicotinonitrile has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of trifluoromethylthio-containing compounds with biological targets.
Medicine: Research into its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds, is ongoing.
Industry: It is utilized in the development of materials with specific properties, such as fluorinated polymers and advanced materials
Wirkmechanismus
The mechanism of action of 6-(Trifluoromethylthio) nicotinonitrile involves its interaction with molecular targets, primarily through the trifluoromethylthio group. This group can enhance the compound’s binding affinity to specific targets, such as enzymes or receptors, by forming strong interactions. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 6-(Trifluoromethyl)nicotinonitrile
- 4-(Trifluoromethyl)nicotinonitrile
- 2-(Trifluoromethyl)nicotinonitrile
Comparison: 6-(Trifluoromethylthio) nicotinonitrile is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties compared to other trifluoromethyl-substituted nicotinonitriles. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific research applications .
Eigenschaften
Molekularformel |
C7H3F3N2S |
|---|---|
Molekulargewicht |
204.17 g/mol |
IUPAC-Name |
6-(trifluoromethylsulfanyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H3F3N2S/c8-7(9,10)13-6-2-1-5(3-11)4-12-6/h1-2,4H |
InChI-Schlüssel |
OLOBGFXLFZZVGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C#N)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


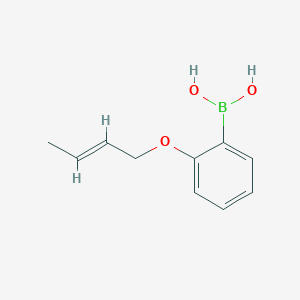
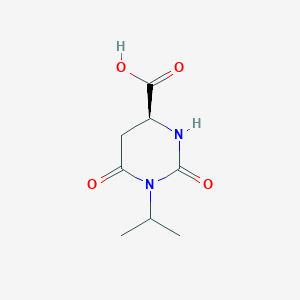
![7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine](/img/structure/B11757103.png)
![Methyl 3-[methyl(pentan-2-yl)amino]propanoate](/img/structure/B11757121.png)
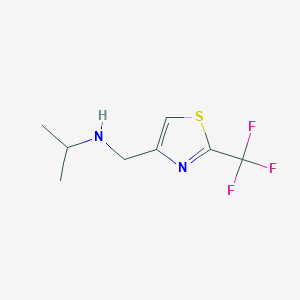
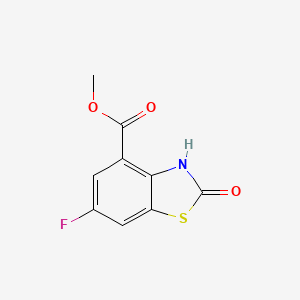
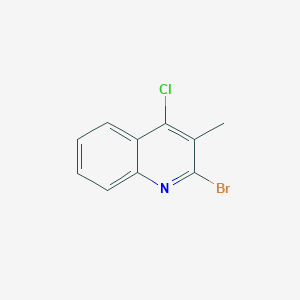
![8-Chloronaphtho[1,2-b]benzofuran](/img/structure/B11757142.png)
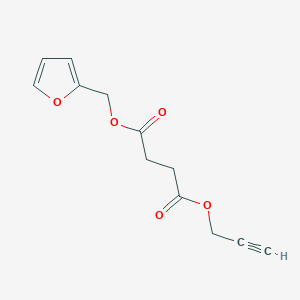
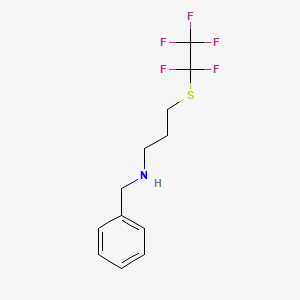
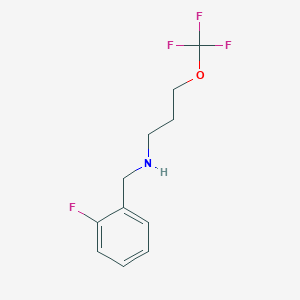
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(heptyl)amine](/img/structure/B11757162.png)
